molecular formula C20H23FN2O B1265670 Butropipazone CAS No. 2354-61-2

Butropipazone

Cat. No.: B1265670
CAS No.: 2354-61-2
M. Wt: 326.4 g/mol
InChI Key: QPHRVUMZLUQZGU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butropipazone involves several steps, starting with the preparation of key intermediates. One common method involves the reaction of 4-fluorobutyrophenone with piperazine in the presence of a base such as potassium carbonate . The reaction is typically carried out in a solvent like dimethylacetamide at elevated temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Butropipazone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .

Scientific Research Applications

Butropipazone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Butropipazone involves its interaction with specific molecular targets in the body. It exerts its effects by modulating neurotransmitter activity in the brain, particularly by influencing dopamine and serotonin pathways. This modulation helps in reducing symptoms of neuroleptic conditions and inflammation .

Comparison with Similar Compounds

Uniqueness: Butropipazone is unique in its specific chemical structure and its combination of neuroleptic and anti-inflammatory properties. Unlike some similar compounds, it does not have significant serotonergic effects, which can result in a more favorable side effect profile .

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-(4-phenylpiperazin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O/c21-18-10-8-17(9-11-18)20(24)7-4-12-22-13-15-23(16-14-22)19-5-2-1-3-6-19/h1-3,5-6,8-11H,4,7,12-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHRVUMZLUQZGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50178122
Record name Butropipazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2354-61-2
Record name Butropipazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002354612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butropipazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170975
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butropipazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butropipazone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47UB2NB3UD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Butropipazone compare to other neuroleptics in terms of potency and side effects?

A1: Research indicates that this compound exhibits neuroleptic activity comparable to Chlorpromazine, surpassing the potency of both this compound and Fluanisone []. Importantly, this compound demonstrates a longer duration of action and a reduced tendency to induce catalepsy compared to these reference drugs []. This suggests a potentially improved side effect profile, particularly regarding extrapyramidal symptoms, a common concern with first-generation antipsychotics.

Q2: Can you explain the structure-activity relationship of this compound and its analogues?

A2: While the provided abstracts don't delve into specific structure-activity relationships for this compound, the research highlights the development and testing of "a series of new 4-aryl-5-[ω-(4-aryl-1-piperazinyl)alkyl]-2(3H)- oxazolones" as potential neuroleptics []. This suggests that modifications within this chemical scaffold, particularly variations in the aryl groups and alkyl chain length, can influence neuroleptic activity. Further investigation into the structure-activity relationship of these analogues, including this compound, would be valuable to optimize potency and minimize side effects.

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